![molecular formula C14H12N4O3 B2464285 (3-(1,2,4-Oxadiazol-3-il)pirrolidin-1-il)(furo[3,2-b]piridin-2-il)metanona CAS No. 2034277-14-8](/img/structure/B2464285.png)
(3-(1,2,4-Oxadiazol-3-il)pirrolidin-1-il)(furo[3,2-b]piridin-2-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a positive allosteric modulator of α4β2 receptor affecting the potency of acetylcholine (Ach) related events . This compound has been linked to affect everyday brain function including cognitive function and pain alleviation .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The reaction mixture was refluxed for 5–6 h, poured into cold water, and the crystals that formed were filtered off, washed with water, and recrystallized from absolute ethanol to obtain the target product .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups. The synthesized compounds were assessed for their composition and structures using elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound has been shown to induce the mRNA expression of the GPBAR1 target gene pro-glucagon and show high selectivity over other bile acid receptors .Aplicaciones Científicas De Investigación
Descubrimiento de Fármacos y Química Medicinal
El andamiaje de 1,2,4-oxadiazol sirve como un excelente marco para el desarrollo de nuevos fármacos. En las últimas décadas, los químicos medicinales han reconocido su potencial, lo que ha llevado al descubrimiento de varios fármacos que contienen esta unidad. La relación bioisostérica del compuesto con las amidas mejora su estabilidad hidrolítica y metabólica, lo que lo hace valioso para crear nuevas moléculas de fármacos . Los investigadores continúan explorando su potencial en el diseño de inhibidores enzimáticos y otros agentes terapéuticos.
Propiedades Anticancerígenas
Estudios recientes han investigado las actividades anticancerígenas de compuestos relacionados. Por ejemplo, el diseño computacional, la síntesis y la evaluación de derivados de 3-(4-(4-(1,3,4-oxadiazol-2-il)fenil)piperazin-1-il)benzo[d]tiazol revelaron una prometedora actividad anticancerígena in vitro contra el cáncer de próstata (PC3 & DU-145), el cáncer de pulmón (A549) y el cáncer de hígado (HEPG2) líneas celulares . La exploración adicional de derivados con características estructurales similares puede producir potentes agentes anticancerígenos.
Efectos Antibacterianos y Antifúngicos
Ciertos derivados de 1,2,4-oxadiazol exhiben propiedades antibacterianas y antifúngicas. Por ejemplo:
Mecanismo De Acción
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . It shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .
Direcciones Futuras
Propiedades
IUPAC Name |
furo[3,2-b]pyridin-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-14(12-6-10-11(21-12)2-1-4-15-10)18-5-3-9(7-18)13-16-8-20-17-13/h1-2,4,6,8-9H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXZUVSXKOHDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(O3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2464203.png)

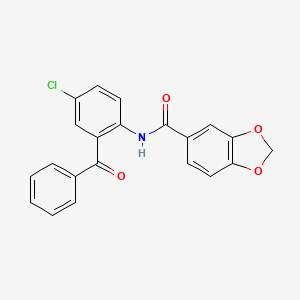
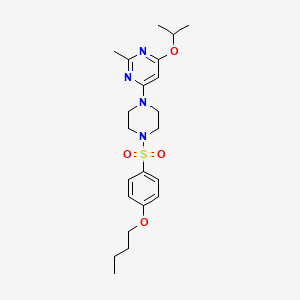
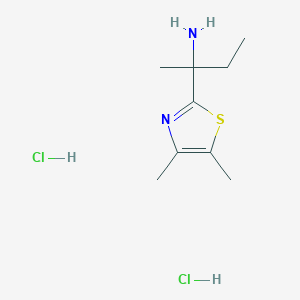
![5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2464216.png)
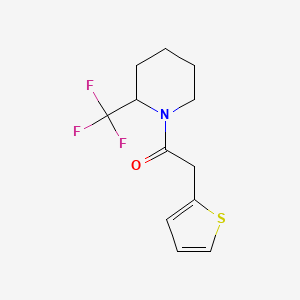
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2464218.png)

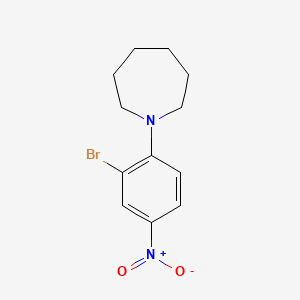
![[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2464221.png)
